3-[Allyl-(4-fluoro-phenyl)-sulfamoyl]-4-chloro-benzoic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Allyl-(4-fluoro-phenyl)-sulfamoyl]-4-chloro-benzoic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. The use of automated synthesis equipment and high-throughput screening can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[Allyl-(4-fluoro-phenyl)-sulfamoyl]-4-chloro-benzoic acid can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of an electrophile on the aromatic ring, which can be facilitated by the presence of electron-withdrawing groups.
Nucleophilic Substitution: The compound can also participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and Lewis acids (e.g., aluminum chloride) as catalysts.
Nucleophilic Substitution: Typical reagents include nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield halogenated derivatives, while nucleophilic substitution can produce sulfonamide derivatives.
Scientific Research Applications
3-[Allyl-(4-fluoro-phenyl)-sulfamoyl]-4-chloro-benzoic acid is used in various scientific research applications, including:
Proteomics Research: The compound is utilized in the study of protein structures and functions.
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents.
Biological Studies: The compound’s interactions with biological molecules are investigated to understand its potential effects and mechanisms of action.
Mechanism of Action
The mechanism of action of 3-[Allyl-(4-fluoro-phenyl)-sulfamoyl]-4-chloro-benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity and function. Additionally, the aromatic rings and halogen substituents can participate in π-π interactions and halogen bonding, respectively, further modulating the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-nitrobenzoic acid: Similar in structure but contains a nitro group instead of the sulfonamide group.
4-Fluoro-3-chlorobenzoic acid: Similar in structure but lacks the allyl and sulfonamide groups.
Uniqueness
3-[Allyl-(4-fluoro-phenyl)-sulfamoyl]-4-chloro-benzoic acid is unique due to the presence of both the sulfonamide and allyl groups, which confer specific chemical properties and reactivity. These functional groups enable the compound to participate in a wider range of chemical reactions and interactions compared to its analogs.
Properties
IUPAC Name |
4-chloro-3-[(4-fluorophenyl)-prop-2-enylsulfamoyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFNO4S/c1-2-9-19(13-6-4-12(18)5-7-13)24(22,23)15-10-11(16(20)21)3-8-14(15)17/h2-8,10H,1,9H2,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLMJDUQUYBCLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(C1=CC=C(C=C1)F)S(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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